molecular formula C13H26N2O4S B7587016 (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

カタログ番号 B7587016
分子量: 306.42 g/mol
InChIキー: IAPDBONEKCUEPZ-JQWIXIFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound with the molecular formula C14H27N2O3S and a molecular weight of 309.45 g/mol. This compound is also known as rufinamide and is used as an antiepileptic drug.

作用機序

The exact mechanism of action of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is not fully understood. However, it is believed to work by blocking the activity of sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures. Rufinamide has been shown to selectively bind to the sodium channel subtype Nav1.3, which is highly expressed in the brain regions that are involved in the generation of seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, which is thought to contribute to its antiepileptic properties. In addition, rufinamide has been shown to reduce glutamate release, which may also contribute to its antiepileptic effects. Other physiological effects of rufinamide include the modulation of voltage-gated calcium channels and the inhibition of carbonic anhydrase.

実験室実験の利点と制限

One of the main advantages of using (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid in lab experiments is its high selectivity for Nav1.3 sodium channels. This makes it a useful tool for studying the role of these channels in the generation of seizures and other neurological disorders. However, one limitation of using rufinamide in lab experiments is its relatively low potency compared to other antiepileptic drugs. This means that higher concentrations of the drug may be required to achieve the desired effects.

将来の方向性

There are several future directions for the study of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid. One area of research is the development of more potent analogs of rufinamide that could be used in the treatment of epilepsy and other neurological disorders. Another area of research is the investigation of the potential use of rufinamide in the treatment of other disorders such as neuropathic pain and bipolar disorder. Finally, there is a need for further studies to elucidate the exact mechanism of action of rufinamide and to identify new targets for the development of novel antiepileptic drugs.

合成法

The synthesis of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid involves the reaction of cyclohexylmethylamine with methyl 3-methylpent-2-en-1-oate in the presence of sodium hydride. The resulting intermediate is then treated with chlorosulfonic acid and ammonium hydroxide to obtain the final product.

科学的研究の応用

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid has been extensively studied for its antiepileptic properties. It has been found to be effective in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that is difficult to manage with conventional antiepileptic drugs. In addition, rufinamide has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.

特性

IUPAC Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-4-10(2)12(13(16)17)14-20(18,19)15(3)11-8-6-5-7-9-11/h10-12,14H,4-9H2,1-3H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDBONEKCUEPZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。